Geosmin
Geosmin
(-)-geosmin is the (-)-stereoisomer of geosmin, having 4S,4aS,8aR configuration. It is an enantiomer of a (+)-geosmin.
Brand Name:
Vulcanchem
CAS No.:
19700-21-1
VCID:
VC21180384
InChI:
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1
SMILES:
CC1CCCC2(C1(CCCC2)O)C
Molecular Formula:
C12H22O
Molecular Weight:
182.3 g/mol
Geosmin
CAS No.: 19700-21-1
Cat. No.: VC21180384
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (-)-geosmin is the (-)-stereoisomer of geosmin, having 4S,4aS,8aR configuration. It is an enantiomer of a (+)-geosmin. |
|---|---|
| CAS No. | 19700-21-1 |
| Molecular Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| IUPAC Name | (4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
| Standard InChI | InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1 |
| Standard InChI Key | JLPUXFOGCDVKGO-TUAOUCFPSA-N |
| Isomeric SMILES | C[C@H]1CCC[C@@]2([C@@]1(CCCC2)O)C |
| SMILES | CC1CCCC2(C1(CCCC2)O)C |
| Canonical SMILES | CC1CCCC2(C1(CCCC2)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator